molecular formula C37H30F3N7 B13718955 N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine

N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine

Cat. No.: B13718955
M. Wt: 629.7 g/mol
InChI Key: SBKUQDTVWBUICX-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine is a complex organic compound characterized by multiple diazenyl groups and a trifluoromethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine typically involves multiple steps, including the formation of diazenyl groups and the introduction of the trifluoromethylphenyl moiety. Common synthetic routes may include:

    Diazotization: Formation of diazonium salts from aromatic amines.

    Coupling Reactions: Reaction of diazonium salts with aromatic compounds to form azo compounds.

    Substitution Reactions: Introduction of the trifluoromethyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of such compounds may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its corresponding oxides.

    Reduction: Reduction of diazenyl groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield aromatic amines, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine is studied for its unique electronic properties and potential use as a dye or pigment.

Biology

In biology, such compounds may be investigated for their interactions with biological molecules and potential use as probes or markers.

Medicine

In medicine, the compound’s structure may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry

In industry, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine involves its interaction with molecular targets through its diazenyl and trifluoromethyl groups. These interactions can affect various pathways, including:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar diazenyl groups, used as dyes and pigments.

    Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups, known for their stability and unique chemical properties.

Uniqueness

N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine is unique due to its combination of multiple diazenyl groups and a trifluoromethylphenyl moiety, which imparts distinct electronic and chemical properties.

Properties

Molecular Formula

C37H30F3N7

Molecular Weight

629.7 g/mol

IUPAC Name

N-butan-2-yl-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-amine

InChI

InChI=1S/C37H30F3N7/c1-3-24(2)41-33-20-21-35(30-9-5-4-8-29(30)33)46-47-36-23-22-34(31-10-6-7-11-32(31)36)45-44-28-18-16-27(17-19-28)43-42-26-14-12-25(13-15-26)37(38,39)40/h4-24,41H,3H2,1-2H3

InChI Key

SBKUQDTVWBUICX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)C(F)(F)F

Origin of Product

United States

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